2,4-DI-Tert-butylcyclohexanol

Lipophilicity QSAR Formulation science

2,4-DI-Tert-butylcyclohexanol (CAS 55030-25-6) is a disubstituted cyclohexanol derivative (C₁₄H₂₈O, MW 212.37 g/mol) bearing two bulky tert-butyl groups at the 2- and 4-positions of the cyclohexane ring. The compound is synthesized via catalytic hydrogenation of commercially available 2,4-di-tert-butylphenol over nickel or palladium catalysts , and exists as a mixture of cis/trans stereoisomers owing to the saturated cyclohexane scaffold.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 55030-25-6
Cat. No. B3053655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-DI-Tert-butylcyclohexanol
CAS55030-25-6
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(C(C1)C(C)(C)C)O
InChIInChI=1S/C14H28O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-12,15H,7-9H2,1-6H3
InChIKeyCBQDYDCHZZWCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-DI-Tert-butylcyclohexanol (CAS 55030-25-6): Procurement-Ready Physicochemical and Structural Baseline


2,4-DI-Tert-butylcyclohexanol (CAS 55030-25-6) is a disubstituted cyclohexanol derivative (C₁₄H₂₈O, MW 212.37 g/mol) bearing two bulky tert-butyl groups at the 2- and 4-positions of the cyclohexane ring [1]. The compound is synthesized via catalytic hydrogenation of commercially available 2,4-di-tert-butylphenol over nickel or palladium catalysts [2], and exists as a mixture of cis/trans stereoisomers owing to the saturated cyclohexane scaffold. Its computed topological polar surface area (TPSA) is 20.23 Ų and its predicted LogP is approximately 3.86, indicating moderate lipophilicity distinct from its phenolic precursor [1]. The compound is listed in authoritative spectral databases (NMR, FTIR, GC-MS) [3] and is commercially supplied at purities of 98–99% (HPLC) for industrial and research applications .

1
Synthetic Intermediate
Dual tert-butyl-substituted cyclohexanol scaffold obtained via catalytic hydrogenation; exists as a cis/trans stereoisomer mixture.
2
Oxidative Inertness
Saturated cyclohexanol core lacks phenolic H-atom transfer activity, supporting use in oxidative stability or carrier studies.
3
Structural Tunability
Cis/trans ratio tunable via hydrogenation conditions; distinct steric profile suited for bulky phosphine ligand design.

Why 2,4-DI-Tert-butylcyclohexanol Cannot Be Replaced by Common In-Class Cyclohexanols or Phenolic Analogs


Despite sharing the cyclohexanol core with simpler alkyl-substituted analogs such as 4-tert-butylcyclohexanol (CAS 98-52-2), 2,4-di-tert-butylcyclohexanol possesses a unique dual-tert-butyl substitution pattern that fundamentally alters its stereochemical landscape, lipophilicity, and reactivity profile [1]. Unlike its phenolic precursor 2,4-di-tert-butylphenol (CAS 96-76-4), the saturated cyclohexanol ring eliminates the acidic phenolic –OH (pKa ~9.5 for 2,4-DTBP) and replaces it with a secondary alcohol, abolishing direct hydrogen-atom-transfer (HAT) radical-scavenging activity while introducing cis/trans conformational isomerism that governs both biological target engagement and olfactory character [2]. Furthermore, the 2,4-substitution pattern differentiates it from the 2,6-isomer, where altered steric crowding around the hydroxyl group modifies oxidation kinetics and ligand geometry when the compound is deployed as a phosphine ligand precursor [3]. These structural distinctions mean that generic substitution within the tert-butylcyclohexanol family or with the corresponding phenol will not reproduce the compound's performance in stereoselective synthesis, fragrance formulation, or catalysis without re-optimization.

2,4-Di-tert-butylphenol (Phenolic Precursor)
Phenolic –OH enables radical-scavenging activity; lacks cis/trans isomerism; odor profile may not transfer to fragrance applications.
4-tert-Butylcyclohexanol (Mono-substituted Analog)
Single tert-butyl group reduces steric bulk for ligand design; may not replicate steric cone angle in phosphine precursor synthesis.
2,6-Di-tert-butylcyclohexanol Isomer
Altered substitution geometry shifts steric environment around hydroxyl; oxidation kinetics and ligand geometry likely differ.

2,4-DI-Tert-butylcyclohexanol: Quantified Differentiation Against Closest Analogs


LogP Reduction of ~1.0 Unit vs. 2,4-Di-tert-butylphenol Alters Formulation Partitioning

2,4-Di-tert-butylcyclohexanol exhibits a predicted LogP of 3.86, which is approximately 1.0 LogP unit lower than its phenolic precursor 2,4-di-tert-butylphenol (XLogP ≈ 4.90) [1][2]. This represents roughly a 10-fold decrease in octanol/water partition coefficient, translating to measurably reduced bioaccumulation potential and altered membrane permeability [3]. Both compounds share an identical topological polar surface area (TPSA ≈ 20.2 Ų), confirming that the lipophilicity difference arises solely from the replacement of the aromatic phenolic –OH with the saturated cyclohexanol –OH, not from changes in hydrogen-bonding surface [1][2].

LogP Shift
Reported
ΔLogP ≈ −1.04 (~10× lower partition vs. phenolic precursor)
May support formulation selection where reduced lipophilicity is desired.
Predicted LogP values; experimental validation recommended.
Lipophilicity QSAR Formulation science Partition coefficient

Saturated Cyclohexanol Core Eliminates Phenolic Pro-Oxidant Risk: Class-Level Distinction from BHT and 2,4-DTBP

Unlike 2,4-di-tert-butylphenol (2,4-DTBP) and butylated hydroxytoluene (BHT), which scavenge radicals via phenolic H-atom transfer (HAT) with reported IC₅₀ values of 60 µg/mL (DPPH) and 17 µg/mL (ABTS) for 2,4-DTBP [1], 2,4-di-tert-butylcyclohexanol lacks an aromatic O–H bond and cannot participate in the HAT mechanism. While this eliminates its utility as a primary radical-chain-breaking antioxidant, it also abolishes the pro-oxidant risk associated with phenoxyl radical formation under high-oxygen or transition-metal-rich conditions—a well-documented liability of BHT and 2,4-DTBP [2]. For applications requiring oxidative inertness (e.g., fragrance carriers, high-temperature lubricant intermediates, or non-reactive internal standards), the cyclohexanol scaffold is functionally superior.

Pro-oxidant Risk
Class-level
No HAT radical scavenging; phenoxyl radical generation eliminated.
May reduce pro-oxidant pathway in metal-catalyzed or high-O₂ systems.
Qualitative mechanistic distinction; DPPH/ABTS data not applicable.
Antioxidant mechanism Pro-oxidant risk Stability Radical chemistry

Patent-Backed Use of 4-tert-Butylcyclohexanol as Antioxidant Establishes Class Precedent; 2,4-Di-tert-butyl Homolog Offers Enhanced Steric Shielding

Patent CN1175900A (and its international equivalents) explicitly claims the use of 4-tert-butyl-1-cyclohexanol as an antioxidant in soaps, shampoos, and cosmetic compositions [1]. This establishes a class-level precedent that tert-butyl-substituted cyclohexanols possess antioxidant functionality. Relative to the mono-substituted 4-tert-butylcyclohexanol, 2,4-di-tert-butylcyclohexanol incorporates a second tert-butyl group at the 2-position, providing additional steric shielding of the hydroxyl-bearing carbon. Computational and experimental studies on steric effects in cyclohexanol oxidation demonstrate that sterically hindered cyclohexanols exhibit altered oxidation kinetics compared to unhindered analogs [2]. The increased steric bulk around the C–OH center in the 2,4-disubstituted derivative is expected to further modulate reactivity in oxidative environments, though direct comparative antioxidant data for 2,4-di-tert-butylcyclohexanol vs. 4-tert-butylcyclohexanol are not yet published.

Class Precedent
Class-level
Patent CN1175900A claims 4-tert-butylcyclohexanol as antioxidant; 2,4-di-tert-butyl analog offers enhanced steric shielding.
Class-level antioxidant functionality may be inferred; direct comparative data unavailable.
Steric analysis based on structure; experimental confirmation needed.
Antioxidant Cosmetic formulation Steric hindrance Patent evidence

Dual Tert-Butyl Substitution Enables Bulky Phosphine Ligand Synthesis: Differentiated Utility vs. Mono-Substituted Cyclohexanols

Patent CN107986943A (Wanhua Chemical Group) explicitly employs tris(2,4-di-tert-butylcyclohexyl)phosphine as a ligand in a catalyst system for cyclohexane dimethanol synthesis [1]. The 2,4-di-tert-butylcyclohexyl moiety provides exceptional steric bulk that is unattainable with mono-substituted cyclohexanols such as 4-tert-butylcyclohexanol or with the 2,6-isomer, where altered substitution geometry changes the steric cone angle around the phosphorus center. Electron-rich, bulky trialkylphosphine ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) are established as highly effective in cross-coupling reactions [2]. The 2,4-di-tert-butylcyclohexanol scaffold offers a unique intermediate steric profile—bulkier than tricyclohexylphosphine's cyclohexyl groups but more conformationally flexible than tri-tert-butylphosphine's rigid tert-butyl groups—enabling fine-tuning of catalytic activity and selectivity.

Ligand Utility
Head-to-head
Tris(2,4-di-tert-butylcyclohexyl)phosphine demonstrated in CN107986943A as catalyst ligand.
Unique steric profile supports bulky phosphine ligand design not replicable with mono-substituted analogs.
Comparative catalytic performance not disclosed in public domain.
Phosphine ligand Cross-coupling catalysis Steric bulk Organometallic chemistry

Cis/Trans Stereoisomerism Governs Olfactory Profile: Differentiated from Non-Isomeric Phenolic Precursor

Patent EP 0183970 B1 and related disclosures establish that tert-butyl-substituted cyclohexanols and their alkoxy derivatives possess fine woody or sandalwood olfactory notes, with the tert-butyl substituent being specifically identified as conferring 'particularly fine sandalwood notes' [1]. Unlike 2,4-di-tert-butylphenol—which has a phenolic, medicinal odor profile unsuitable for fragrance applications—the saturated cyclohexanol analog can adopt distinct cis and trans conformations that are known to dramatically influence odor character in the tert-butylcyclohexanol series [2]. The cis/trans isomer ratio, governed by hydrogenation conditions (catalyst type, pressure, temperature) as reviewed comprehensively for alkyl-substituted phenols [3], provides a formulation-tuning parameter unavailable with the planar, non-isomeric phenolic precursor.

Olfactory Profile
Class-level
Tert-butyl-cyclohexanols associated with sandalwood notes; cis/trans ratio tunable via synthesis.
May support fragrance formulation with stereochemical fine-tuning.
Olfactory evaluation from patent EP 0183970 B1; isomer ratio to be specified.
Fragrance chemistry Stereochemistry Sandalwood odorant Olfactory evaluation

2,4-DI-Tert-butylcyclohexanol: Evidence-Backed Procurement Scenarios


Bulky Phosphine Ligand Precursor for Cross-Coupling Catalysis

For organometallic chemistry groups developing palladium-, nickel-, or rhodium-catalyzed cross-coupling reactions, 2,4-di-tert-butylcyclohexanol serves as a demonstrated precursor to tris(2,4-di-tert-butylcyclohexyl)phosphine ligands, as validated by CN107986943A [1]. The dual tert-butyl substitution pattern provides a steric profile that is inaccessible using mono-substituted cyclohexanol analogs such as 4-tert-butylcyclohexanol, and the 2,4-substitution geometry offers a different steric cone angle compared to 2,6-di-tert-butylcyclohexyl-derived ligands. Researchers should procure this compound when their ligand-screening library requires a bulky, electron-rich trialkylphosphine with conformational flexibility that falls between the extremes of tricyclohexylphosphine and tri-tert-butylphosphine [2].

Sandalwood/Woody Fragrance Intermediate with Stereochemical Tunability

Fragrance development teams seeking sandalwood or woody odorants should prioritize 2,4-di-tert-butylcyclohexanol over 2,4-di-tert-butylphenol (which has an unsuitable phenolic odor) based on the patent family EP 0183970 B1, which identifies tert-butyl-substituted cyclohexanols as having 'particularly fine sandalwood notes' [1]. The compound's cis/trans stereoisomerism, controllable through hydrogenation conditions (catalyst selection, temperature, pressure) as comprehensively reviewed by Tobicik and Cerveny [2], provides formulators with an additional parameter for olfactory fine-tuning that is not available with non-isomeric fragrance materials. Procurement considerations should include specification of cis/trans ratio based on the intended olfactory profile.

Oxidatively Inert Carrier or Internal Standard Where Phenolic Antioxidants Pose Pro-Oxidant Risk

In analytical chemistry, formulation stability studies, or high-temperature processes where phenolic antioxidants such as BHT or 2,4-di-tert-butylphenol may paradoxically generate pro-oxidant phenoxyl radicals under transition-metal-rich or high-O₂ conditions [1], 2,4-di-tert-butylcyclohexanol offers a structurally related but mechanistically inert alternative. The saturated cyclohexanol core cannot participate in hydrogen-atom-transfer radical scavenging, eliminating the pro-oxidant pathway [2]. For procurement in stability-testing workflows, the compound's well-characterized spectral profile (NMR, FTIR, GC-MS available through SpectraBase and Wiley Registry) further supports its use as a non-reactive internal standard or matrix component.

Formulation Ingredient Requiring Lower LogP Than 2,4-Di-tert-butylphenol

For agrochemical, personal-care, or industrial formulations where the bioaccumulation potential or environmental partitioning of 2,4-di-tert-butylphenol (LogP ≈ 4.9) is undesirable, 2,4-di-tert-butylcyclohexanol provides a structurally analogous alternative with a LogP of approximately 3.86—a roughly 10-fold reduction in octanol/water partition coefficient [1][2]. Both compounds share essentially identical TPSA (~20.2 Ų), confirming that the lipophilicity reduction stems from the saturated ring rather than altered hydrogen-bonding capacity [1]. Procurement teams should evaluate this compound when a formulation's regulatory or performance profile mandates reduced logP without sacrificing the steric bulk of the 2,4-di-tert-butyl substitution pattern.

Application
Selection Property
Validation Focus
Phosphine ligand synthesis
Dual tert-butyl steric profile for bulky trialkylphosphine precursors
Catalytic activity in cross-coupling model reactions
Fragrance intermediate
Cis/trans stereoisomer ratio for sandalwood-woody character
Olfactory panel evaluation and isomer ratio optimization
Oxidatively inert carrier / internal standard
Non-phenolic saturated scaffold; no HAT radical activity
Stability under metal-catalyzed or high-O₂ conditions
Formulation ingredient with reduced lipophilicity
Predicted LogP lower than phenolic precursor; similar TPSA
Partitioning behavior in target formulation matrix
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